N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline is an organic compound known for its unique chemical structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, and a hexadecyloxy group attached to an aniline ring. These structural features contribute to its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-hexadecyloxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or aniline rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can regenerate the starting amine and aldehyde. Substitution reactions can introduce various functional groups onto the benzylidene or aniline rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique optical properties make it useful in the development of nonlinear optical materials and other advanced materials for industrial applications
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence its biological activity. Additionally, its ability to participate in electron transfer reactions and its structural features contribute to its effects on cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-(ethoxycarbonyl)aniline: This compound has a similar structure but with an ethoxycarbonyl group instead of a hexadecyloxy group.
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: This compound features a hydroxybenzohydrazide moiety, which imparts different chemical and biological properties.
N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline: This Schiff base has a nitrophenyl group, which affects its reactivity and applications.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-hexadecyloxyaniline is unique due to the presence of the long hexadecyloxy chain, which can influence its solubility, stability, and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
56133-44-9 |
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Molecular Formula |
C31H48N2O |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
4-[(4-hexadecoxyphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H48N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-34-31-24-20-29(21-25-31)32-27-28-18-22-30(23-19-28)33(2)3/h18-25,27H,4-17,26H2,1-3H3 |
InChI Key |
GWBPERLKQHFJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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